

Application Note and Protocol: Suzuki-Miyaura Coupling of 6-Fluoropyridazine-3-carbonitrile

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Compound of Interest

Compound Name: 6-Fluoropyridazine-3-carbonitrile

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Abstract

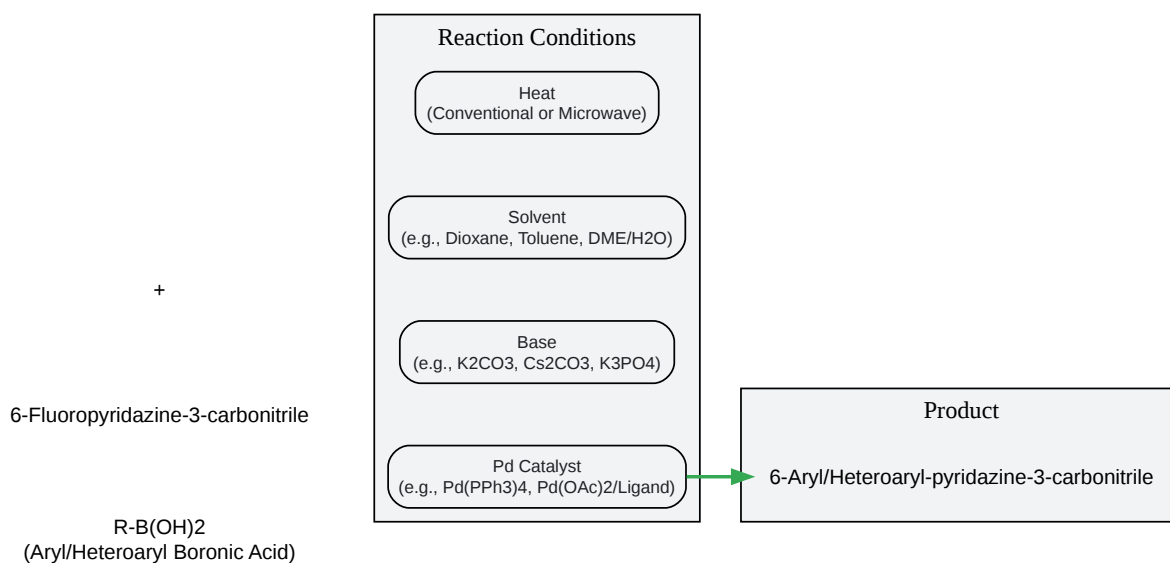
This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of **6-Fluoropyridazine-3-carbonitrile** with various aryl and heteroaryl boronic acids. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex biaryl and heteroaryl structures, which are prevalent in medicinally active compounds.^[1] This protocol is based on established methodologies for the coupling of halogenated pyridazines and other N-heterocycles.^{[2][3][4]} Optimization of the described conditions may be necessary for specific substrates to achieve optimal yields.

Introduction

The pyridazine moiety is a significant pharmacophore found in a wide array of biologically active molecules. The functionalization of the pyridazine ring, particularly through C-C bond formation, is a key strategy in drug discovery. The Suzuki-Miyaura cross-coupling reaction offers a versatile and powerful tool for this purpose, demonstrating high functional group tolerance and generally mild reaction conditions.^[3] This protocol focuses on the coupling of **6-Fluoropyridazine-3-carbonitrile**, an electron-deficient heterocyclic halide, with organoboron reagents. While the reactivity of a fluoride at the 6-position of a pyridazine is less commonly reported than chlorides or bromides, the principles of palladium-catalyzed cross-coupling provide a strong basis for a successful reaction design.^{[5][6]}

Chemical Transformation

The general scheme for the Suzuki-Miyaura coupling of **6-Fluoropyridazine-3-carbonitrile** is depicted below.



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Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol provides a general procedure. Screening of catalysts, ligands, bases, and solvents is recommended to optimize the reaction for a specific boronic acid.

Materials:

- **6-Fluoropyridazine-3-carbonitrile**

- Aryl or heteroaryl boronic acid
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂])
- Ligand (if using Pd(OAc)₂, e.g., SPhos, RuPhos, triphenylphosphine [PPh₃])
- Base (e.g., Potassium carbonate [K₂CO₃], Cesium carbonate [Cs₂CO₃], Potassium phosphate tribasic [K₃PO₄])
- Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, 1,2-Dimethoxyethane [DME])
- Degassed water (if using an aqueous system)
- Nitrogen or Argon source
- Reaction vessel (e.g., microwave vial or Schlenk flask)
- Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography system)

Procedure:

- **Reaction Setup:** To a dry reaction vessel, add **6-Fluoropyridazine-3-carbonitrile** (1.0 equiv), the aryl/heteroaryl boronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), the palladium catalyst (0.02-0.10 equiv), and a ligand if necessary (e.g., for Pd(OAc)₂, use a 1:2 Pd:ligand ratio).
- **Inert Atmosphere:** Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
- **Solvent Addition:** Add the anhydrous, degassed solvent (or solvent mixture) via syringe.
- **Reaction:**
 - **Conventional Heating:** Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (4-24 hours). Monitor the reaction progress by TLC or LC-MS.

- Microwave Heating: If using a microwave reactor, heat the mixture to a temperature between 100-150 °C for 30-120 minutes.^[4]^[7]
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Dilute with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
 - Filter the mixture through a pad of celite to remove the palladium catalyst.
 - Wash the filtrate with water and then with brine.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 6-aryl/heteroaryl-pyridazine-3-carbonitrile.
- Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

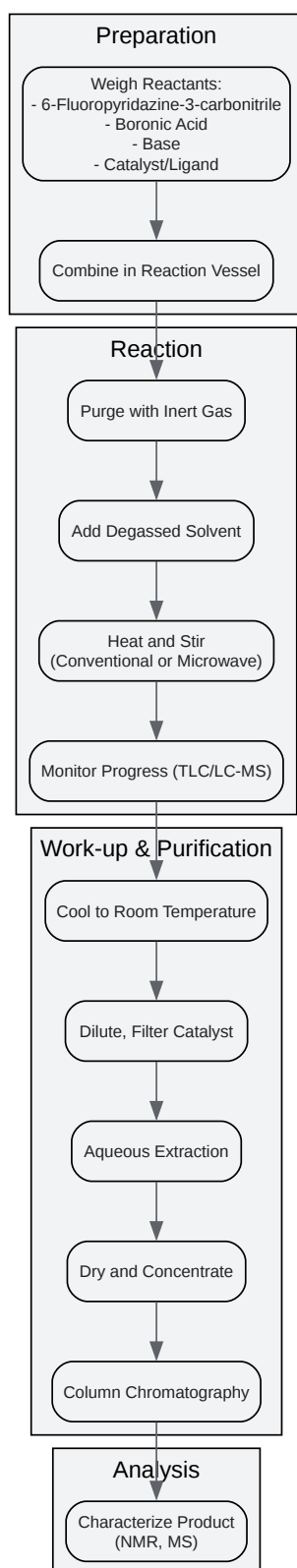
Data Presentation: Exemplary Reaction Conditions

The following table summarizes common conditions used in Suzuki-Miyaura couplings of related heterocyclic halides, which can serve as a starting point for the optimization of the reaction with **6-Fluoropyridazine-3-carbonitrile**.

Parameter	Condition A	Condition B	Condition C	Reference
Catalyst	Pd(PPh ₃) ₄ (5 mol%)	Pd(OAc) ₂ (5 mol%) / SPhos (10 mol%)	CombiPhos Pd6 (5 mol%)	[3] [4]
Base	2M aq. Na ₂ CO ₃	K ₃ PO ₄	CS ₂ CO ₃	[3] [4] [8]
Solvent	DME / Ethanol / H ₂ O	1,4-Dioxane	1,4-Dioxane	[3] [4]
Temperature	80 °C	100 °C	135-140 °C (Microwave)	[3] [4]
Time	4-48 h	4-24 h	30 min	[3] [4]

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling experiment.



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Caption: Step-by-step experimental workflow for the Suzuki coupling.

Safety Precautions

- Palladium catalysts are toxic and should be handled in a fume hood.
- Organic solvents are flammable and should be used in a well-ventilated area away from ignition sources.
- Bases such as potassium carbonate and cesium carbonate are irritants.
- Microwave reactions can generate high pressures; use appropriate certified microwave vials and operate the reactor according to the manufacturer's instructions.
- Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

This application note provides a comprehensive, generalized protocol for the Suzuki-Miyaura cross-coupling of **6-Fluoropyridazine-3-carbonitrile**. The provided reaction conditions, based on analogous transformations of pyridazine derivatives, serve as a robust starting point for further optimization. This methodology is anticipated to be a valuable tool for medicinal chemists and researchers in the synthesis of novel pyridazine-containing compounds for drug discovery and development.

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